molecular formula C10H9NO2 B1610037 7-methoxy-1H-indole-2-carbaldehyde CAS No. 30464-91-6

7-methoxy-1H-indole-2-carbaldehyde

Cat. No.: B1610037
CAS No.: 30464-91-6
M. Wt: 175.18 g/mol
InChI Key: GNXQSRRPZKDXHA-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The structure also includes a methoxy group and a carbaldehyde group .

Scientific Research Applications

Nucleophilic Substitution Reactions

7-Methoxy-1H-indole-2-carbaldehyde, due to its structural similarity to related indole derivatives, may participate in nucleophilic substitution reactions. This process is a cornerstone in synthetic chemistry, allowing for the creation of a diverse array of indole-based compounds. For example, 1-methoxyindole derivatives have been shown to react regioselectively with various nucleophiles, providing a pathway to 2-substituted indole derivatives. Such reactions underscore the utility of methoxyindole carbaldehydes in synthesizing natural products and novel molecules with potential biological activities (Yamada et al., 2012).

Synthesis of Indoloquinones and Furanoindoles

Indole carbaldehydes, including those substituted with methoxy groups, serve as precursors in the synthesis of complex heterocyclic structures. For instance, Dakin oxidation of dimethoxyindole carbaldehydes has facilitated the production of indoloquinones, a class of compounds with potential medicinal properties (Alamgir et al., 2008). Additionally, activated indoles, potentially including this compound, have been employed to synthesize furano[2,3-g]indoles, highlighting the adaptability of methoxy-substituted indole carbaldehydes in generating structurally diverse molecules (Pchalek et al., 2021).

Fluorescent and Colorimetric Chemosensors

A notable application of this compound and its derivatives is in the development of chemosensors. For example, a chromone Schiff-base derived from a structurally related compound has demonstrated selective and sensitive detection of aluminum ions (Al³⁺), showcasing the compound's potential in environmental monitoring and biomedical diagnostics (Fan et al., 2014).

Metabolite Analysis in Plant Pathology

In the context of plant pathology, derivatives similar to this compound have been identified as metabolites in Arabidopsis thaliana. Such compounds play roles in the plant's defense mechanisms against pathogens, suggesting that methoxy-substituted indole carbaldehydes may have ecological and agricultural significance (Tan et al., 2004).

Future Directions

Indole derivatives, including 7-methoxy-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the treatment of various disorders in the human body and have attracted increasing attention in recent years . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .

Biochemical Analysis

Biochemical Properties

7-Methoxy-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of β-carboline-1-carboxylic acids, which act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . These interactions are essential for regulating cellular processes and maintaining homeostasis.

Cellular Effects

The effects of this compound on cells are diverse and significant. It has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes highlights its potential as a therapeutic agent in various medical applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream cellular processes. The compound’s ability to interact with multiple receptors and enzymes underscores its versatility and potential in drug development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradationStudies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for research purposes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a target for therapeutic intervention .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, ensuring its effective participation in biochemical reactions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects .

Properties

IUPAC Name

7-methoxy-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXQSRRPZKDXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445311
Record name 7-methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30464-91-6
Record name 7-methoxy-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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